molecular formula C20H20F3NO4 B6208245 N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate CAS No. 2648454-31-1

N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate

Cat. No. B6208245
CAS RN: 2648454-31-1
M. Wt: 395.4
InChI Key:
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Description

N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate, also known as N-benzyloxy-1-trifluoromethyl-phenyl-formamido-2,2-dimethylpropanoate, is a type of organic compound. It is used in a variety of scientific research applications, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

N-Benzyloxy-1-trifluoromethyl-phenyl-formamido-2,2-dimethylpropanoate has a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pyrazolines, pyrazoles, and triazoles. It has also been used as a catalyst for the synthesis of a variety of compounds, including amides, ketones, and esters. In addition, it has been used in the synthesis of heterocyclic compounds, such as thiophene derivatives, and as a reagent for the synthesis of peptides.

Mechanism of Action

The mechanism of action of N-Benzyloxy-1-trifluoromethyl-phenyl-formamido-2,2-dimethylpropanoate is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which increases the electrophilicity of the substrate and facilitates the formation of a nucleophilic attack. In addition, the compound is believed to act as an acid-base catalyst, which facilitates the formation of a nucleophilic attack on the substrate.
Biochemical and Physiological Effects
N-Benzyloxy-1-trifluoromethyl-phenyl-formamido-2,2-dimethylpropanoate has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, it has been shown to have anti-oxidant properties and to inhibit the growth of cancer cells. Furthermore, it has been shown to modulate the expression of genes involved in cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-Benzyloxy-1-trifluoromethyl-phenyl-formamido-2,2-dimethylpropanoate has several advantages and limitations for lab experiments. One of the main advantages is that the compound is relatively stable and has a low solubility in water. This makes it ideal for use in a variety of laboratory experiments. However, the compound is also highly toxic and can be corrosive, so it should be handled with caution. In addition, the compound can be difficult to synthesize, as it requires a multi-step process.

Future Directions

There are a number of potential future directions for N-Benzyloxy-1-trifluoromethyl-phenyl-formamido-2,2-dimethylpropanoate. One potential direction is to further explore its anti-inflammatory, anti-bacterial, and anti-viral properties and to develop new compounds that have enhanced efficacy. Another potential direction is to explore the compound’s potential as a therapeutic agent for the treatment of various diseases, including cancer. Additionally, further research could be conducted to explore the compound’s potential as a catalyst for the synthesis of various compounds. Finally, further research could be conducted to explore the compound’s potential as a reagent for the synthesis of peptides.

Synthesis Methods

N-Benzyloxy-1-trifluoromethyl-phenyl-formamido-2,2-dimethylpropanoate can be synthesized using a three-step process. The first step involves the use of a Grignard reagent to form a carboxylic acid. The second step involves the use of a palladium-catalyzed cross-coupling reaction to form the desired compound. The third and final step involves the use of a base to deprotect the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate involves the reaction of 4-(trifluoromethyl)benzoyl chloride with N-(benzyloxy)formamide in the presence of a base, followed by esterification with 2,2-dimethylpropanoic acid.", "Starting Materials": [ "4-(trifluoromethyl)benzoyl chloride", "N-(benzyloxy)formamide", "Base", "2,2-dimethylpropanoic acid" ], "Reaction": [ "Step 1: 4-(trifluoromethyl)benzoyl chloride is added to a solution of N-(benzyloxy)formamide in the presence of a base, such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: The resulting N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamide is then esterified with 2,2-dimethylpropanoic acid in the presence of a coupling agent, such as DCC or EDC, and a catalyst, such as DMAP or TEA.", "Step 4: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 5: The crude product is purified by column chromatography to yield N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate." ] }

CAS RN

2648454-31-1

Molecular Formula

C20H20F3NO4

Molecular Weight

395.4

Purity

95

Origin of Product

United States

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